molecular formula C13H24O2 B3038717 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one CAS No. 88795-88-4

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one

Cat. No. B3038717
CAS RN: 88795-88-4
M. Wt: 212.33 g/mol
InChI Key: DNIDXSUSAYZZIJ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one, also known as DMTHP, is a synthetic compound that has been used in various scientific research applications. It is a highly versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development. DMTHP is a colorless liquid with a sweet, fruity odor and a boiling point of 106-108°C. It is a relatively new compound, having only been discovered in the late 1990s.

Scientific Research Applications

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one has been used in a variety of scientific research applications. It has been used in drug development, as it has been shown to have an affinity for certain drug targets. It has also been used in biochemical and physiological studies, as it is a relatively non-toxic compound and can be used to study the effects of certain compounds on the body. It has also been used in laboratory experiments, as it is relatively easy to synthesize and can be used to study the effects of certain compounds on cells and tissues.

Mechanism of Action

The exact mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one is not fully understood. However, it is believed that it works by binding to certain drug targets and modulating their activity. It is also believed to interact with certain enzymes and proteins in the body, which can affect their activity and the way they interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an affinity for certain drug targets, which can modulate their activity. It has also been shown to interact with certain enzymes and proteins in the body, which can affect their activity and the way they interact with other molecules.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one has several advantages for laboratory experiments. It is a relatively non-toxic compound and can be used to study the effects of certain compounds on cells and tissues. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not as widely used as other compounds and can be difficult to obtain in large quantities.

Future Directions

There are several future directions that can be explored with 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one. It can be used to further study its mechanism of action and its biochemical and physiological effects. It can also be used to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of certain compounds on cells and tissues, as well as to develop new laboratory techniques and protocols. It could also be used to study its potential use as a food additive or as an ingredient in cosmetics.

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-12(14)11-8-9-15-13(2,3)10-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIDXSUSAYZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219654
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88795-88-4
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88795-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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